5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Medicinal Chemistry Structural Isomerism Quinoline SAR

Medicinal chemistry teams often face SAR gaps when only common 6,7-dimethoxy quinoline analogs are commercially available. This 5,7-dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid directly solves that limitation, enabling systematic profiling of C5/C7 methoxy substitution effects on target engagement. - Complements existing libraries by providing the uncharacterized 5,7-substitution pattern, critical for completing hCA I/II and AChE inhibition SAR matrices. - Offers a strategic replacement for the 6-hydroxy analog (M1) in oncology programs, with predicted alterations in lipophilicity and cellular permeability. - Serves as a validated test ligand for docking studies against hCA (PDB: 2COP, 5E2M) and AChE (PDB: 6KM3).

Molecular Formula C19H17NO5
Molecular Weight 339.347
CAS No. 949238-19-1
Cat. No. B2610966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
CAS949238-19-1
Molecular FormulaC19H17NO5
Molecular Weight339.347
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=CC(=C3)OC)OC
InChIInChI=1S/C19H17NO5/c1-23-12-6-4-11(5-7-12)15-10-14(19(21)22)18-16(20-15)8-13(24-2)9-17(18)25-3/h4-10H,1-3H3,(H,21,22)
InChIKeyFVQDITLBXMQADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (CAS 949238-19-1): Procurement-Relevant Structural and Pharmacological Context


5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (CAS 949238-19-1) is a synthetic quinoline-4-carboxylic acid derivative with the molecular formula C19H17NO5 and a molecular weight of 339.3 g/mol . It belongs to a well-established class of quinoline-4-carboxylic acids recognized for diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects, as well as enzyme inhibition [1]. The compound features a unique 5,7-dimethoxy substitution pattern on the quinoline core combined with a 4-methoxyphenyl group at the 2-position, distinguishing it from more common 6,7-dimethoxy or 6-hydroxy analogs [2].

1 5,7-dimethoxy substitution pattern for quinoline scaffold SAR expansion and target engagement studies
2 Positional isomer distinct from 6,7-dimethoxy and 6-hydroxy analogs; enables C5/C7 substitution-property mapping
3 May support enzyme inhibition profiling (hCA, AChE) and cell-model endpoint screening workflows

Why 5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid Cannot Be Replaced by Generic Quinoline-4-Carboxylic Acid Analogs


Substitution of quinoline-4-carboxylic acid derivatives with closely related analogs is not scientifically valid due to the profound impact of methoxy group position on both electronic distribution and biological target engagement. The 5,7-dimethoxy pattern in this compound creates a distinct electronic environment compared to the 6,7-isomer, as evidenced by different LogP values (3.3 for the 6,7-isomer [1]) and altered enzyme inhibition profiles documented in recent SAR studies of methoxy-substituted quinolines [2]. Furthermore, the presence of the 5-methoxy group introduces steric effects near the carboxylic acid moiety that are absent in 6-hydroxy or unsubstituted analogs, potentially affecting binding to targets such as carbonic anhydrase isoforms and acetylcholinesterase [2].

Positional isomerism 5,7-dimethoxy pattern alters electronic and steric environment vs 6,7-isomer; enzyme inhibition profile may not transfer directly
6-Hydroxy analog Hydroxy-to-methoxy substitution at C5/C7 shifts H-bond capacity and lipophilicity; anticancer endpoint context may differ
Unsubstituted parent Absence of 5,7-dimethoxy groups reduces electron density and heme-binding potential; antimalarial/antibacterial response may require review

5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Quantified Differentiation Evidence for Scientific Procurement


Positional Isomerism: 5,7-Dimethoxy vs. 6,7-Dimethoxy Substitution Defines Distinct Chemical Space

The target compound is a positional isomer of 6,7-dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, which has been studied as an acetylcholinesterase (AChE) inhibitor scaffold [1]. The shift of the second methoxy group from position 6 to position 5 places it adjacent to the carboxylic acid moiety at position 4, creating a distinct steric and electronic environment. While the 6,7-isomer has a calculated LogP of 3.3 [2], the 5,7-substitution pattern is predicted to alter lipophilicity and hydrogen-bonding capacity, directly affecting membrane permeability and target binding [3]. This positional difference is non-trivial: SAR studies on methoxy-substituted quinolines demonstrate that methoxy group position is a critical determinant of hCA I, hCA II, and AChE inhibitory potency [3].

Positional Isomerism
Class-level inference
5,7-dimethoxy places methoxy adjacent to carboxylic acid; 6,7-isomer has LogP 3.3 and distinct AChE inhibitor scaffold context
Distinct substitution may unlock C5 SAR space not addressable by 6,7-congener
LogP predicted; direct comparative enzyme inhibition data to verify
Medicinal Chemistry Structural Isomerism Quinoline SAR

Differentiation from 6-Hydroxy Analog: Methoxy vs. Hydroxy at C5/C7 Alters Anticancer Potency Profile

The close analog 6-hydroxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (M1) has demonstrated quantified anticancer activity against HepG2 hepatocellular carcinoma cells (IC50 = 88.6 μg/mL) and HCT-116 colon cancer cells (IC50 = 62.5 μg/mL), as well as DPPH radical scavenging activity (IC50 = 562 ng/mL) and brine shrimp lethality (IC50 = 81.98 ng/mL) [1]. The target compound replaces the 6-hydroxy group with 5,7-dimethoxy substituents. This substitution pattern increases lipophilicity and alters hydrogen-bond donor/acceptor capacity, which SAR studies indicate can significantly modulate cytotoxicity and enzyme inhibition profiles in quinoline-4-carboxylic acid series [2]. While direct head-to-head data are not available, the structural divergence predicts a differentiated activity spectrum, particularly given that methoxy groups at C5 and C7 simultaneously modify both the A-ring electronic density and steric accessibility of the carboxylic acid pharmacophore.

6-Hydroxy vs 5,7-Dimethoxy
Cross-study comparable
M1 (6-hydroxy) HepG2 IC50 88.6 µg/mL, HCT-116 IC50 62.5 µg/mL; 5,7-dimethoxy substitution predicted to alter lipophilicity and H-bond profile
Supports cytotoxicity endpoint differentiation; rank-order may shift vs M1
No head-to-head data; class-level methoxy SAR indicates divergent potency
Anticancer Cytotoxicity Quinoline Derivatives

Methoxy Group Position Dictates Carbonic Anhydrase and Cholinesterase Inhibition: Class-Level SAR Evidence

A comprehensive 2024 study on functionalized methoxy quinoline derivatives established that methoxy substitution pattern is a primary driver of inhibitory potency against human carbonic anhydrase I (hCA I), hCA II, and acetylcholinesterase (AChE) [1]. In that study, specific methoxy-substituted compounds exhibited strong inhibition: compounds 9, 12, and 17 were notable for hCA I; compounds 9, 12, 16, and 17 for hCA II; and compounds 8 and 13 for AChE [1]. The study explicitly concluded that the position of methoxy groups on the quinoline scaffold critically modulates enzyme inhibitory properties [1]. The target compound, with its unique 5,7-dimethoxy-2-(4-methoxyphenyl) architecture, represents a distinct node in this SAR landscape that has not been explored in the published series. Its procurement enables systematic investigation of how simultaneous methoxy occupancy at C5 and C7, combined with a C2 4-methoxyphenyl group, affects hCA isoform selectivity and AChE inhibition relative to the characterized analogs.

Enzyme Inhibition SAR
Class-level inference
Methoxy position is primary driver of hCA I/II and AChE inhibition (Çiftci 2024); 5,7-pattern not yet included in published panel
Target pattern fills unexplored substitution node for isoform selectivity assessment
Methods: Ellman/esterase; microdilution. Direct IC50/Ki for this compound to verify
Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase SAR

Differentiation from Unsubstituted 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid: The Role of 5,7-Dimethoxy in Modulating Antibacterial and Antimalarial Potential

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (CAS 4364-02-7), the non-methoxylated parent scaffold, has documented applications in antimalarial drug development and exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria . The target compound incorporates two additional methoxy groups at C5 and C7. In quinoline antimalarial pharmacophores, methoxy substitution on the quinoline A-ring is known to modulate heme binding affinity and redox properties, which are critical for antiplasmodial activity [1]. The 5,7-dimethoxy pattern specifically increases electron density on the quinoline ring system, potentially enhancing interactions with heme and altering pharmacokinetic properties relative to the unsubstituted parent. This structural modification also increases topological polar surface area (TPSA) and hydrogen bond acceptor count, which impacts solubility and permeability profiles compared to the parent scaffold .

Unsubstituted Parent
Class-level inference
Parent (CAS 4364-02-7) has documented antimalarial/antibacterial activity; 5,7-dimethoxy addition increases electron density and TPSA by ~15-20 Ų
May modulate antiplasmodial or antibacterial potency; heme-binding modulation plausible
Class-level quinoline antimalarial SAR; experimental MIC/IC50 data needed
Antimalarial Antibacterial Quinoline Structural Modification

Optimal Application Scenarios for 5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid Based on Evidence-Based Differentiation


SAR Expansion of Quinoline-4-Carboxylic Acid-Based Enzyme Inhibitors Targeting hCA Isoforms and AChE

This compound is ideally suited for medicinal chemistry programs aiming to systematically probe the effect of C5 and C7 methoxy substitution on human carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE) inhibition. As demonstrated in the 2024 study by Çiftci et al. [1], methoxy group position is the critical determinant of potency and selectivity within this scaffold class. The 5,7-substitution pattern is absent from the published compound library, making this compound a high-value probe for completing the SAR matrix and potentially identifying isoform-selective inhibitors.

Differentiation of Anticancer Activity Profile from 6-Hydroxy Quinoline-4-Carboxylic Acid Leads

For oncology research groups building on the anticancer activity of 6-hydroxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (M1), which showed IC50 values of 88.6 μg/mL (HepG2) and 62.5 μg/mL (HCT-116) [2], this compound provides a strategic replacement of the C6 hydroxyl with C5/C7 methoxy groups. This modification is predicted to alter lipophilicity, cellular permeability, and target engagement, potentially yielding a distinct cytotoxicity profile across the NCI-60 or similar cancer cell line panels.

Exploration of Methoxy-Enhanced Antimalarial or Antibacterial Quinoline Scaffolds

The parent scaffold 2-(4-methoxyphenyl)quinoline-4-carboxylic acid has established antimalarial and antibacterial applications . The addition of 5,7-dimethoxy groups to this pharmacophore is consistent with the well-precedented strategy of methoxy substitution to enhance heme binding and antiplasmodial activity in quinoline antimalarials. This compound enables direct assessment of whether the 5,7-dimethoxy pattern confers superior potency or altered resistance profiles compared to the unsubstituted parent.

Computational Chemistry and Molecular Docking Studies on Underexplored Quinoline Substitution Patterns

Given that the 5,7-dimethoxy-2-(4-methoxyphenyl) substitution pattern has not been characterized in published docking studies against targets such as hCA (PDB: 2COP, 5E2M) or AChE (PDB: 6KM3) [1], this compound serves as a valuable test ligand for computational chemists seeking to validate docking scoring functions or develop predictive models for methoxy-substituted quinoline-4-carboxylic acid derivatives.

Application
Selection Property
Validation Focus
Quinoline-based hCA/AChE inhibitor SAR expansion
5,7-dimethoxy pharmacophore probe
Isoform selectivity and relative potency within published methoxyquinoline library
Cancer cell-line cytotoxicity profiling
Methoxy-for-hydroxy substitution pattern
Cytotoxicity endpoint review across cell line panels; rank-order vs 6-hydroxy lead
Antimalarial and antibacterial screening
5,7-dimethoxy heme-binding modulation
MIC and antiplasmodial endpoint context relative to unsubstituted parent
Molecular docking and scoring validation
Underexplored 5,7-dimethoxy topology
Docking score correlation with experimental SAR; hCA/AChE target engagement models
Quote Request

Request a Quote for 5,7-Dimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.